molecular formula C16H18N2O B7473461 (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone

(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone

Cat. No. B7473461
M. Wt: 254.33 g/mol
InChI Key: LTTGPEUAQMKJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as MPMQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMQ is a quinoline-based compound that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have antioxidant properties, which could protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research could focus on the optimization of the synthesis method to increase yields and purity. In addition, further studies could investigate the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, which could lead to the development of more effective therapeutic agents. Another area of research could focus on the use of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone in combination with other drugs to enhance its anticancer and neuroprotective properties. Overall, the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has the potential to lead to the development of new and effective treatments for various diseases.

Synthesis Methods

The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methylpiperidine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been optimized to increase yields and purity, making it a viable candidate for further research.

Scientific Research Applications

(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-quinolin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-8-10-18(11-9-12)16(19)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTGPEUAQMKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone

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